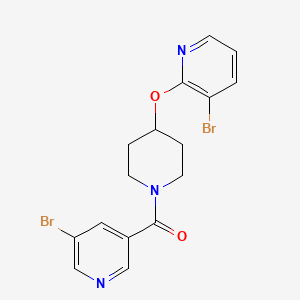

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone

Description

Properties

IUPAC Name |

(5-bromopyridin-3-yl)-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Br2N3O2/c17-12-8-11(9-19-10-12)16(22)21-6-3-13(4-7-21)23-15-14(18)2-1-5-20-15/h1-2,5,8-10,13H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUITPTXXZRVFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromopyridin-3-yl)methanone, often referred to by its chemical structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C15H15Br2N3O, with a molecular weight of 394.11 g/mol. The structure consists of a piperidine ring substituted with bromopyridine moieties and a methanone functional group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

-

Antimicrobial Activity :

- The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated minimum inhibitory concentration (MIC) values in the range of 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Table 1 summarizes the antimicrobial activity of related compounds:

Compound MIC (mg/mL) Target Organism This compound 0.0039 - 0.025 S. aureus, E. coli 2,6-Dipiperidino-1,4-dibromobenzene 0.01 Bacillus subtilis 2,4,6-tripyrrolidinochlorobenzene 0.025 Klebsiella pneumoniae - Antifungal Activity :

- Cytotoxicity :

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The bromine atoms enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with cellular targets.

- The piperidine moiety may interact with neurotransmitter receptors or enzymes involved in microbial metabolism .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy : A study published in MDPI evaluated various pyridine derivatives and found that those with piperidine substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .

- Cancer Research : In a recent investigation into novel anti-cancer agents, compounds structurally similar to this compound showed significant inhibition of tumor growth in xenograft models .

Scientific Research Applications

Medicinal Chemistry

1.1. GSK-3β Inhibition

One of the most notable applications of UNC669 is its role as a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular processes, including metabolism, cell differentiation, and apoptosis. Inhibitors of this kinase have potential therapeutic applications in treating diseases such as Alzheimer's disease and bipolar disorder.

A study demonstrated that derivatives of UNC669 exhibited nanomolar inhibition activity against GSK-3β, with specific compounds showing IC50 values in the range of 4 to 9 nM. The binding mode was characterized by high-resolution X-ray crystallography, revealing critical interactions within the enzyme's active site that could be exploited for further drug development .

1.2. Central Nervous System Permeability

The ability of UNC669 to penetrate the blood-brain barrier (BBB) is crucial for its application in neuropharmacology. Research indicated that modifications to the compound's structure could enhance its CNS permeability, addressing a significant challenge in developing effective neurotherapeutics .

Structure-Activity Relationship Studies

2.1. Derivative Synthesis and Evaluation

The synthesis of various derivatives of UNC669 has been reported, focusing on optimizing the pharmacokinetic properties while maintaining or enhancing biological activity. For instance, structure-based design led to compounds with improved absorption, distribution, metabolism, and excretion (ADME) profiles .

Table 1 summarizes key derivatives and their respective GSK-3β inhibitory activities:

| Compound ID | Structure Description | IC50 (nM) |

|---|---|---|

| UNC669 | Original compound | 4 |

| Derivative A | Isopropoxypyridinyl substituted | 9 |

| Derivative B | Hydroxymethylpyridinyl modified | 6 |

Potential Therapeutic Areas

3.1. Neurodegenerative Diseases

Due to its GSK-3β inhibitory action and favorable CNS penetration characteristics, UNC669 is being explored for potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The modulation of GSK-3β activity is believed to influence tau phosphorylation and amyloid-beta production—two critical factors in Alzheimer's pathology.

3.2. Cancer Research

The inhibition of GSK-3β may also have implications in cancer therapy, as dysregulation of this kinase is often observed in various malignancies. Research is ongoing to evaluate the efficacy of UNC669 derivatives in preclinical cancer models, particularly focusing on their ability to modulate pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogs from BLD Pharm Ltd.

The compound “(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone” (BD337181, CAS 1314241-44-5) shares a similar scaffold but differs in substituents:

- Piperidine substituent : Replaces the 3-bromopyridin-2-yloxy group with a pyrrolidin-1-yl moiety.

- Bromine position : Retains a single bromine at the 5-position of the pyridine ring.

Table 1: Key Structural and Physicochemical Comparisons

Structural Implications :

- The dual bromine atoms in the target compound likely enhance halogen bonding interactions compared to BD337181, which may improve target selectivity or binding affinity.

Comparison with Other Brominated Heterocycles

The compound “5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one” (from ) shares bromine substitution but differs significantly in core structure:

- Core : Pyrimidine-tri-one vs. piperidine-pyridine.

- Bromine position : Attached to a phenyl ring rather than pyridine.

Key Differences :

Electronic Effects : Bromine on pyridine (target compound) creates stronger electron-withdrawing effects, altering reactivity and binding compared to bromophenyl derivatives .

Q & A

Q. Basic Research Focus

Q. Advanced Research Focus

- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and confirms spatial orientation of bromopyridine groups .

- Computational Modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

How can structure-activity relationship (SAR) studies identify critical functional groups for pharmacological activity?

Q. Advanced Research Focus

- Derivative Synthesis : Replace bromine with chloro/fluoro groups or modify the piperidine ring (e.g., morpholine substitution) to assess bioactivity changes .

- Biological Assays :

Table 2 : SAR Data for Analogues

| Derivative | Modification | IC₅₀ (μM) | Target Affinity (nM) |

|---|---|---|---|

| Parent | None | 12.3 | 450 |

| Chloro | Br → Cl | 18.9 | 620 |

| Morpholine | Piperidine → Morpholine | 8.7 | 290 |

What experimental designs assess the compound’s stability under physiological conditions?

Q. Basic Research Focus

- pH Stability : Incubate in buffers (pH 1–10) and analyze degradation via HPLC. Bromine substituents enhance stability in acidic media .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C) .

Q. Advanced Research Focus

- Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂). Piperidine rings often undergo CYP450-mediated oxidation .

- Light Sensitivity : UV-Vis spectroscopy detects photodegradation products under UVA/UVB exposure .

How can mechanistic studies elucidate the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular Docking : AutoDock/Vina models predict binding to kinase ATP pockets (e.g., EGFR or BRAF) .

- Cellular Pathways : RNA-seq/proteomics identifies downstream targets (e.g., apoptosis markers like caspase-3) .

- In Vivo Models : Pharmacokinetics in rodents (Cmax, AUC) and efficacy in xenograft tumors .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Flow Chemistry : Continuous reactors improve heat/mass transfer for hazardous intermediates .

- Quality Control : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.